molecular formula C10H12N4 B1269450 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine CAS No. 76955-91-4

5-Phenethyl-1H-[1,2,4]triazol-3-ylamine

Cat. No.: B1269450
CAS No.: 76955-91-4
M. Wt: 188.23 g/mol
InChI Key: VGNXNFZVKIYJKE-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

5-Phenethyl-1H-[1,2,4]triazol-3-ylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the notable interactions is with kinases, where this compound acts as an inhibitor . This inhibition can affect the phosphorylation processes within cells, thereby influencing various signaling pathways. Additionally, this compound has been reported to interact with lysine-specific demethylase 1 and acidic mammalian chitinase, further highlighting its role in modulating enzymatic activities .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of kinases by this compound can lead to altered cell signaling, affecting processes such as cell growth, differentiation, and apoptosis . Moreover, its interaction with lysine-specific demethylase 1 can result in changes in gene expression patterns, impacting cellular functions at the transcriptional level .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring in its structure allows it to bind to the active sites of enzymes, leading to inhibition or activation. For example, the binding of this compound to kinases results in the inhibition of their activity, thereby affecting downstream signaling pathways . Additionally, its interaction with lysine-specific demethylase 1 involves binding to the enzyme’s active site, leading to changes in histone modification and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been observed to cause sustained changes in cellular signaling and gene expression, indicating its potential for prolonged biological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse reactions . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that are eventually excreted . The metabolic pathways of this compound can influence its overall bioavailability and efficacy in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport of this compound to target sites is essential for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Phenethyl Group: The phenethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole ring with a phenethyl halide (e.g., phenethyl bromide) in the presence of a base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

the general principles of organic synthesis and scale-up techniques would apply, including optimization of reaction conditions, purification processes, and quality control measures .

Chemical Reactions Analysis

Types of Reactions

5-Phenethyl-1H-[1,2,4]triazol-3-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenethyl bromide in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced derivatives of the triazole ring.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-Phenethyl-1H-[1,2,4]triazol-3-ylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenethyl-1H-[1,2,4]triazol-3-ylamine
  • 2-Phenethyl-1H-[1,2,4]triazol-3-ylamine
  • 3-Phenethyl-1H-[1,2,4]triazol-3-ylamine

Uniqueness

5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is unique due to its specific substitution pattern on the triazole ring, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

5-(2-phenylethyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-10-12-9(13-14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNXNFZVKIYJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360196
Record name 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76955-91-4
Record name 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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